(2-Methoxypropyl)methylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

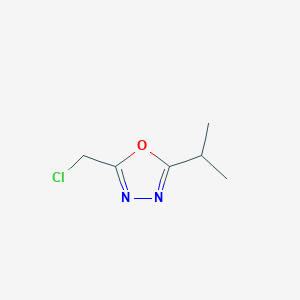

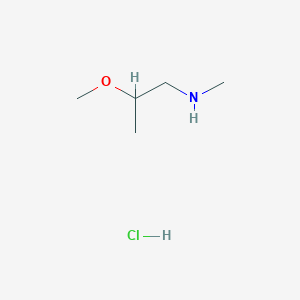

“(2-Methoxy-propyl)-methyl-amine hydrochloride” is a chemical compound with the molecular formula C5H13NO•HCl and a molecular weight of 139.62 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “(2-Methoxy-propyl)-methyl-amine hydrochloride” consists of a hydrochloride group attached to a methoxy-propyl-methyl-amine . The exact structure is not provided in the search results.Scientific Research Applications

Methoxychlor as a Model for Environmental Estrogens

Methoxychlor, a compound containing a methoxy group similar to "(2-Methoxy-propyl)-methyl-amine hydrochloride", serves as a model for studying environmental estrogens. Its metabolism to estrogenic forms indicates the potential of methoxy-substituted compounds in environmental health research. Cummings (1997) discusses the proestrogenic activity of Methoxychlor, emphasizing its implications for development and reproduction upon environmental exposure (Cummings, 1997).

Biogenic Amines in Oxidative Stress Reduction

The role of biogenic amines, which include molecules with amine groups, in reducing oxidative stress is notable. A study by Reiter et al. (2008) on melatonin, an endogenous biogenic amine, highlights the antioxidative actions of such compounds in neuroendocrinology, potentially relevant to compounds with amine functionalities (Reiter et al., 2008).

Functionalization of Iron Oxide Nanoparticles

The functionalization of iron oxide nanoparticles with various groups, including amines and methoxy, illustrates the application in creating advanced materials for biomedical and biotechnological purposes. Holá et al. (2015) review the covalent and non-covalent strategies for attaching functional groups to nanoparticles, highlighting the relevance of such modifications in drug delivery, MRI, and magnetic separation (Holá et al., 2015).

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging, crucial for Alzheimer's disease diagnosis and research, involves compounds that can bind specifically to amyloid plaques in the brain. The development and application of imaging ligands, which may involve functional groups similar to those in "(2-Methoxy-propyl)-methyl-amine hydrochloride", are discussed by Nordberg (2007), showcasing the importance of chemical modifications in creating effective diagnostic tools (Nordberg, 2007).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2-Methoxy-propyl)-methyl-amine hydrochloride involves the reaction of 2-methoxypropylamine with formaldehyde and hydrogen chloride gas.", "Starting Materials": [ "2-methoxypropylamine", "Formaldehyde", "Hydrogen chloride gas" ], "Reaction": [ "Add 2-methoxypropylamine to a reaction flask", "Add formaldehyde to the reaction flask and stir the mixture at room temperature for 30 minutes", "Pass hydrogen chloride gas through the reaction mixture for 2 hours", "Heat the reaction mixture to 60°C and continue stirring for an additional 2 hours", "Cool the reaction mixture to room temperature and filter the resulting solid", "Wash the solid with cold diethyl ether and dry under vacuum to obtain (2-Methoxy-propyl)-methyl-amine hydrochloride as a white solid" ] } | |

CAS RN |

883543-35-9 |

Molecular Formula |

C5H13NO |

Molecular Weight |

103.16 g/mol |

IUPAC Name |

2-methoxy-N-methylpropan-1-amine |

InChI |

InChI=1S/C5H13NO/c1-5(7-3)4-6-2/h5-6H,4H2,1-3H3 |

InChI Key |

ARJYMGOQJFRJEF-UHFFFAOYSA-N |

SMILES |

CC(CNC)OC.Cl |

Canonical SMILES |

CC(CNC)OC |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine](/img/structure/B1603915.png)

![6-chloropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1603924.png)

![4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1603926.png)